molecular formula C22H15NO4 B15140613 Anticancer agent 94

Anticancer agent 94

Cat. No.: B15140613
M. Wt: 357.4 g/mol
InChI Key: IWGCSDPNTSMQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer agent 94 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. The development of this compound represents a significant advancement in the field of oncology, offering potential for more effective and targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 94 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented at various stages of production to maintain the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 94 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that retain the core structure but possess different functional groups. These derivatives are often tested for their anticancer activity to identify the most potent compounds.

Scientific Research Applications

Anticancer agent 94 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

    Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer, including breast, lung, and colon cancer.

    Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of Anticancer agent 94 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. This compound binds to key proteins and enzymes involved in these pathways, inhibiting their activity and leading to the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets of this compound include kinases, transcription factors, and other regulatory proteins that play a role in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Anticancer agent 94 include other targeted anticancer agents such as:

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.

    Sorafenib: A multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.

Uniqueness

What sets this compound apart from these similar compounds is its unique mechanism of action and its ability to target multiple pathways simultaneously. This multi-target approach increases its efficacy and reduces the likelihood of resistance development in cancer cells. Additionally, this compound has shown a favorable safety profile in preclinical studies, with fewer side effects compared to other targeted therapies.

Properties

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-hydroxy-2-oxochromen-3-yl)-4-phenylbenzamide

InChI

InChI=1S/C22H15NO4/c24-20-17-8-4-5-9-18(17)27-22(26)19(20)23-21(25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,24H,(H,23,25)

InChI Key

IWGCSDPNTSMQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.